3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid

Catalog No.
S12906018
CAS No.
M.F
C14H28N2O3
M. Wt
272.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-m...

Product Name

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid

IUPAC Name

3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

InChI

InChI=1S/C14H28N2O3/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18)

InChI Key

DFZDUKKDKKMEEC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid is a complex organic compound characterized by its unique structure, which includes an ethylamino group and a methylpropanamido moiety attached to a hexanoic acid backbone. With the molecular formula C13H27N1O2C_{13}H_{27}N_{1}O_{2} and a molecular weight of approximately 227.37 g/mol, this compound is primarily classified as an amino acid derivative. Its structure suggests potential applications in pharmaceuticals, particularly due to the presence of functional groups that may interact with biological systems.

The chemical reactivity of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid can be explored through various pathways:

  • Amide Formation: This compound can undergo amide bond formation, which is relevant for synthesizing peptides or other biologically active molecules.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are essential in drug formulation.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Research on the biological activity of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid indicates potential pharmacological effects. The compound's structure suggests that it may exhibit:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Neuroprotective Effects: The presence of amino groups hints at possible interactions with neurotransmitter systems, potentially offering neuroprotective benefits.
  • Anti-inflammatory Activity: Compounds with similar structures have been associated with reduced inflammatory responses in biological models.

Further studies are required to elucidate its exact mechanisms and therapeutic potentials.

The synthesis of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid can be achieved through several methods:

  • Direct Amination: Starting from 5-methylhexanoic acid, an ethylamine can be introduced under controlled conditions to form the desired compound.
  • Multistep Synthesis: This approach involves the sequential addition of functional groups, starting from simpler precursors and utilizing protecting groups to ensure specificity during reactions.
  • Enzymatic Synthesis: Utilizing enzymes for selective amide bond formation could provide a more environmentally friendly approach to synthesizing this compound.

Each method has its advantages and challenges regarding yield, purity, and environmental impact.

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug design, particularly in creating novel antibiotics or anti-inflammatory agents.
  • Biotechnology: In protein engineering and peptide synthesis, where specific amino acid sequences are crucial.
  • Agriculture: Potential use as a biostimulant or plant growth regulator due to its biological activity.

Interaction studies involving 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid focus on its ability to bind with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can reveal its mechanism of action and potential therapeutic uses.
  • Cellular Uptake Studies: Understanding how efficiently this compound is taken up by cells can inform its bioavailability and efficacy in vivo.
  • Receptor

Several compounds share structural similarities with 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid, including:

Compound NameStructural FeaturesUnique Aspects
3-Amino-5-methylhexanoic acidContains amino group on hexanoic backboneSimpler structure; less functional diversity
N-Ethyl-2-amino-3-methylbutyric acidEthyl group attached to amino butyric acidDifferent carbon chain length
4-MethylphenylalanineAromatic amino acid derivativeContains aromatic ring; different reactivity

These compounds differ primarily in their functional groups and structural complexity, which influences their reactivity and biological activity. The unique combination of an ethylamino group and a hexanoic backbone in 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid sets it apart from these analogs, potentially offering distinct pharmacological properties.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

272.20999276 g/mol

Monoisotopic Mass

272.20999276 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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